molecular formula C10H16N4O4 B12227106 tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate

tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate

Cat. No.: B12227106
M. Wt: 256.26 g/mol
InChI Key: WTTQAIOQICNXMY-UHFFFAOYSA-N
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Description

tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate is a chemical compound with the molecular formula C10H16N4O4. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate involves several steps. One common method starts with the preparation of 1-ethyl-3-nitro-1H-pyrazole, which is then reacted with tert-butyl chloroformate to form the desired compound. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

tert-butyl (1-ethyl-3-nitro-1H-pyrazol-5-yl)carbamate can be compared with other similar compounds, such as:

    tert-butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate: Similar structure but with the nitro group at a different position.

    tert-butyl N-[(1H-pyrazol-3-yl)methyl]carbamate: Contains a pyrazole ring with different substituents.

    tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Different core structure but similar functional groups .

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

tert-butyl N-(2-ethyl-5-nitropyrazol-3-yl)carbamate

InChI

InChI=1S/C10H16N4O4/c1-5-13-7(6-8(12-13)14(16)17)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)

InChI Key

WTTQAIOQICNXMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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